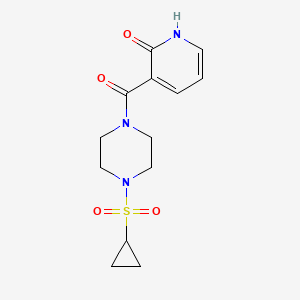

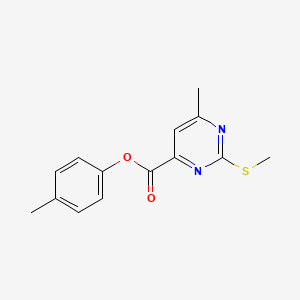

3-(4-(环丙基磺酰基)哌嗪-1-甲酰)吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one, also known as CSPC, is a chemical compound that has been widely studied for its potential therapeutic applications. CSPC belongs to the class of piperazine derivatives and has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

科学研究应用

碳酸酐酶抑制在抗癌应用中的作用

Sławiński 等人 (2013) 的一项研究证明了杂环 4-取代吡啶-3-磺酰胺的合成,这些化合物被研究为锌酶碳酸酐酶 (CA) 的抑制剂,包括胞质溶胶 CA I 和 II,以及肿瘤相关的同工酶 CA IX 和 XII。这些化合物,包括与“3-(4-(环丙基磺酰基)哌嗪-1-羰基)吡啶-2(1H)-酮”类似的结构,对这些同工酶表现出显着的抑制活性,表明由于其抑制肿瘤相关酶的能力而在抗癌治疗中具有潜在应用 (Sławiński 等人,2013)。

药物递送系统

Mattsson 等人 (2010) 探索了单取代芘衍生物在水溶性金属笼中的自组装和包涵,用于药物递送目的。包括与“3-(4-(环丙基磺酰基)哌嗪-1-羰基)吡啶-2(1H)-酮”结构相关的化合物,突出了此类结构在创建可将疏水性药物包封以进行靶向递送的水溶性化合物的潜力,在癌症治疗中具有应用 (Mattsson 等人,2010)。

合成与生物活性

Patel 和 Agravat (2009) 研究的新型吡啶衍生物的合成和抗菌研究证明了具有与“3-(4-(环丙基磺酰基)哌嗪-1-羰基)吡啶-2(1H)-酮”相似的结构元素的化合物的抗菌潜力。这些化合物表现出相当大的抗菌活性,表明它们与新型抗菌剂的开发相关 (Patel 和 Agravat,2009)。

抗真菌活性

Darandale 等人 (2013) 报告了 1,2,3-三唑、哌啶和噻吩吡啶环的新型融合,评估了它们的抗真菌活性。合成的化合物与“3-(4-(环丙基磺酰基)哌嗪-1-羰基)吡啶-2(1H)-酮”具有相同的核心结构特征,对各种真菌菌株(包括黄曲霉和隐球菌新西安型)表现出中等到良好的抗真菌活性。这表明在开发新型抗真菌剂方面具有潜在应用 (Darandale 等人,2013)。

作用机制

Target of Action

The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell growth and differentiation .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity . This results in the disruption of cell signaling pathways that are mediated by the RET protein .

Biochemical Pathways

The inhibition of the RET protein affects several biochemical pathways. Primarily, it disrupts the RET signaling pathway , which is involved in cell growth and differentiation . The downstream effects of this disruption can lead to the inhibition of cell proliferation, particularly in cells that have certain RET mutations .

Pharmacokinetics

The compound has good solubility in DMSO, with a concentration of at least 100 mg/mL . It is insoluble in water . The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . This is particularly effective in cells that have certain RET mutations . In in vivo studies, the compound has been shown to effectively inhibit the growth of tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, its solubility can be affected by the solvent used . Furthermore, its stability may be affected by storage conditions . The compound should be stored at 4°C for optimal stability .

属性

IUPAC Name |

3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c17-12-11(2-1-5-14-12)13(18)15-6-8-16(9-7-15)21(19,20)10-3-4-10/h1-2,5,10H,3-4,6-9H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRWTEKWVJFZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2773808.png)

![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)

![6-(Bromomethyl)benzo[d]thiazole](/img/structure/B2773817.png)

![2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2773822.png)

![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2773823.png)

![1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2773828.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B2773829.png)

![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2773830.png)